{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(propyl)amine
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Overview
Description
{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(propyl)amine is a complex organic compound that features a fluorinated phenyl ring, a boronate ester group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(propyl)amine typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. The key steps include:
Fluorination: Introduction of the fluorine atom to the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronate Ester Formation: The boronate ester group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(propyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The boronate ester can be reduced to form the corresponding boronic acid.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of boronic acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(propyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(propyl)amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
- {[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(ethyl)amine
- {[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(methyl)amine
- {[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(butyl)amine
Uniqueness
The unique combination of the fluorinated phenyl ring, boronate ester group, and amine group in {[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(propyl)amine provides distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets and incorporation into complex molecular architectures.
Properties
IUPAC Name |
N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-6-10-19-11-12-8-7-9-13(14(12)18)17-20-15(2,3)16(4,5)21-17/h7-9,19H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCEKPSFZXUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNCCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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